Methyl 3-(5-bromo-1H-indol-7-YL)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(5-bromo-1H-indol-7-YL)propanoate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of a bromine atom at the 5th position of the indole ring and a methyl ester group at the 3rd position of the propanoate chain. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(5-bromo-1H-indol-7-YL)propanoate typically involves the bromination of an indole precursor followed by esterification. One common method starts with the bromination of 1H-indole at the 5th position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The resulting 5-bromo-1H-indole is then subjected to a Friedel-Crafts acylation reaction with methyl 3-bromopropanoate in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(5-bromo-1H-indol-7-YL)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.
Substitution: The bromine atom at the 5th position can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or alkaline medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(5-bromo-1H-indol-7-YL)propanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules that target specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-(5-bromo-1H-indol-7-YL)propanoate involves its interaction with specific molecular targets. The bromine atom and the ester group play crucial roles in its binding affinity and selectivity towards these targets. The compound can modulate various biological pathways by interacting with enzymes, receptors, or other proteins, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(1H-indol-3-yl)propanoate: Lacks the bromine atom at the 5th position, resulting in different chemical reactivity and biological activity.
5-Bromo-1H-indole-3-carboxylic acid: Contains a carboxylic acid group instead of a methyl ester, affecting its solubility and reactivity.
1H-Indole-3-acetic acid: A naturally occurring indole derivative with different biological functions.
Uniqueness
Methyl 3-(5-bromo-1H-indol-7-YL)propanoate is unique due to the presence of both the bromine atom and the methyl ester group, which confer distinct chemical properties and biological activities.
Properties
Molecular Formula |
C12H12BrNO2 |
---|---|
Molecular Weight |
282.13 g/mol |
IUPAC Name |
methyl 3-(5-bromo-1H-indol-7-yl)propanoate |
InChI |
InChI=1S/C12H12BrNO2/c1-16-11(15)3-2-8-6-10(13)7-9-4-5-14-12(8)9/h4-7,14H,2-3H2,1H3 |
InChI Key |
GVBADMHKKXHPPP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1=C2C(=CC(=C1)Br)C=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.